molecular formula C11H14FN B13256565 N-cyclobutyl-3-fluoro-2-methylaniline

N-cyclobutyl-3-fluoro-2-methylaniline

Cat. No.: B13256565
M. Wt: 179.23 g/mol
InChI Key: XGSXYKKKDXDXTR-UHFFFAOYSA-N
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Description

N-cyclobutyl-3-fluoro-2-methylaniline is a useful research compound. Its molecular formula is C11H14FN and its molecular weight is 179.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

N-cyclobutyl-3-fluoro-2-methylaniline

InChI

InChI=1S/C11H14FN/c1-8-10(12)6-3-7-11(8)13-9-4-2-5-9/h3,6-7,9,13H,2,4-5H2,1H3

InChI Key

XGSXYKKKDXDXTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NC2CCC2

Origin of Product

United States

Sophisticated Spectroscopic and Analytical Characterization Techniques for N Cyclobutyl 3 Fluoro 2 Methylaniline

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise structural connectivity of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy would provide critical information about the number of different types of protons and their neighboring environments in N-cyclobutyl-3-fluoro-2-methylaniline. The expected spectrum would feature distinct signals for the aromatic protons, the N-H proton, the methyl protons, and the protons of the cyclobutyl ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would allow for the definitive assignment of each proton.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
Aromatic CH6.5 - 7.2Multiplet
NH3.5 - 4.5Broad Singlet
Cyclobutyl CH3.8 - 4.2Multiplet
Cyclobutyl CH₂1.6 - 2.4Multiplet
Methyl CH₃2.0 - 2.3Singlet

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, methyl) and its electronic environment.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
Aromatic C-N145 - 155
Aromatic C-F158 - 165 (with C-F coupling)
Aromatic C-CH₃120 - 130
Aromatic CH110 - 130
Cyclobutyl CH-N50 - 60
Cyclobutyl CH₂25 - 35
Cyclobutyl CH₂15 - 25
Methyl CH₃10 - 20

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a crucial technique for characterization. ¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine nucleus. The chemical shift of the fluorine atom is highly dependent on its electronic environment within the aromatic ring. This technique would confirm the presence and specific location of the fluorine substituent.

Expected ¹⁹F NMR Data:

NucleusExpected Chemical Shift (ppm)
Ar-F-110 to -140

Mass Spectrometry for Molecular Structure and Purity Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS would be employed to assess the purity of a sample of this compound. The liquid chromatograph would separate the target compound from any impurities, and the mass spectrometer would then provide the molecular weight of each separated component, confirming the identity of the main peak and identifying any potential byproducts or degradation products.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₁H₁₄FN), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Expected HRMS Data:

IonCalculated Exact Mass
[M+H]⁺180.1183

By integrating the data obtained from these sophisticated spectroscopic and analytical techniques, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring its structural integrity and purity for any subsequent scientific investigation.

Advanced Chromatographic Separations

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two of the most powerful and widely used separation techniques in the pharmaceutical and chemical industries.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of organic compounds. It allows for the separation, identification, and quantification of individual components within a mixture. For this compound, a reversed-phase HPLC method is typically employed, which utilizes a non-polar stationary phase and a polar mobile phase.

The quantitative determination relies on the principle that the area under the chromatographic peak is directly proportional to the concentration of the analyte. By running a series of standards of known concentration, a calibration curve can be constructed to determine the precise concentration of this compound in a sample. This is crucial for purity assessment and for the analysis of reaction mixtures or formulated products. A typical HPLC method for an aniline (B41778) derivative would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a buffer to control the pH. nih.govnih.gov

Below are representative parameters for an HPLC method suitable for the quantitative analysis of this compound.

Table 1: Illustrative HPLC Parameters for Quantitative Analysis

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

| Run Time | 10 minutes |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. mdpi.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. mdpi.com

For this compound, UPLC is particularly advantageous for impurity profiling. The enhanced resolution allows for the separation of closely related impurities that might co-elute with the main peak in an HPLC analysis. This high-resolution separation is critical for ensuring the purity of the compound, especially when it is intended for applications with stringent quality requirements. The faster run times offered by UPLC also significantly increase sample throughput, making it a more efficient technique for routine analysis. waters.com

The following table outlines typical parameters for a UPLC method designed for high-resolution separation of this compound.

Table 2: Illustrative UPLC Parameters for Enhanced Resolution

Parameter Value
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Detection UV at 254 nm
Injection Volume 1 µL
Column Temperature 40 °C

| Run Time | 7 minutes |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. azolifesciences.comuq.edu.au This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. For this compound, single-crystal X-ray diffraction would unambiguously confirm its molecular structure and provide insights into its solid-state packing.

The process involves irradiating a single crystal of the compound with an X-ray beam. numberanalytics.comcreativebiomart.net The resulting diffraction pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined. youtube.com This technique is invaluable for confirming the connectivity of the atoms and for determining the absolute stereochemistry in chiral molecules. Furthermore, the crystal structure reveals intermolecular interactions, such as hydrogen bonding, which govern the physical properties of the solid material.

While a crystal structure for this compound is not publicly available, the table below lists the type of crystallographic data that would be obtained from such an analysis.

Table 3: Representative Parameters from a Single-Crystal X-ray Diffraction Analysis

Parameter Description
Chemical Formula C₁₁H₁₄FN
Formula Weight 179.24 g/mol
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z (molecules per unit cell) e.g., 4
Calculated Density (ρ) g/cm³

| R-factor | Index of agreement between calculated and observed structure factors |

Chemical Reactivity and Mechanistic Aspects of N Cyclobutyl 3 Fluoro 2 Methylaniline Transformations

Electrophilic Aromatic Substitution Reactions of the Fluoro-Methylaniline Ring

The regioselectivity of electrophilic aromatic substitution (EAS) on the N-cyclobutyl-3-fluoro-2-methylaniline ring is dictated by the combined influence of the N-cyclobutylamino, methyl, and fluoro substituents. Arylamines are highly reactive towards electrophilic aromatic substitution libretexts.org. The directing effects of these groups are summarized below:

N-Cyclobutylamino group (-NH-C₄H₇): This is a powerful activating group due to the nitrogen's lone pair of electrons, which can be donated to the aromatic ring through resonance. It is strongly ortho- and para-directing.

Methyl group (-CH₃): This is a weakly activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation.

Fluoro group (-F): This substituent exhibits a dual nature. It is deactivating due to its strong inductive electron-withdrawing effect but is ortho- and para-directing because of its ability to donate a lone pair of electrons through resonance youtube.com.

The positions on the benzene ring relative to the substituents are:

C4: Para to the N-cyclobutylamino group and ortho to the fluoro group.

C5: Meta to both the N-cyclobutylamino and methyl groups, and ortho to the fluoro group.

C6: Ortho to the N-cyclobutylamino group and adjacent to the methyl group.

Given the potent activating and directing nature of the amino group, electrophilic attack is most likely to occur at the positions ortho and para to it (C4 and C6). However, the C6 position is sterically hindered by the adjacent methyl group at C2 and the bulky N-cyclobutyl group. Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position . To control the high reactivity of the aniline (B41778) and prevent overreaction, the amino group can be acetylated to acetanilide, which moderates the activating influence while still directing to the ortho/para positions libretexts.org.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Activating/Deactivating Influences Steric Hindrance Predicted Reactivity
C4 Strongly activated (para to -NHR), Weakly deactivated (ortho to -F) Low Major Product
C5 Deactivated (meta to -NHR & -CH₃) Low Minor Product

| C6 | Strongly activated (ortho to -NHR), Weakly activated (meta to -F) | High | Minor Product |

Nucleophilic Reactivity at the Secondary Amine Nitrogen

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potent nucleophile. This allows it to react with a variety of electrophiles. As a secondary amine, its reactivity is well-established and includes several key transformations.

Alkylation: The amine can react with alkyl halides in a nucleophilic substitution reaction to form a tertiary amine. This reaction proceeds until a quaternary ammonium salt is formed if excess alkyl halide is used.

Acylation: Reaction with acyl chlorides or acid anhydrides yields an N,N-disubstituted amide. This is often a vigorous reaction and is typically performed in the presence of a base, like pyridine, to neutralize the HCl byproduct and drive the reaction to completion.

Sulfonylation: Treatment with sulfonyl chlorides results in the formation of a sulfonamide. This reaction also typically requires a base.

These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures from the parent aniline.

Transformations Involving the Cyclobutyl Ring System

The cyclobutyl group is not merely a passive substituent; its inherent ring strain and C-H bonds offer avenues for unique chemical transformations.

Strain-Release Reactions of the Cyclobutyl Moiety

Cyclobutane rings possess significant ring strain (approximately 26 kcal/mol), which can be harnessed to drive chemical reactions. While specific studies on this compound are not prevalent, related N-cyclobutyl anilines and cyclobutylamines can undergo strain-release reactions. These reactions often involve radical-mediated processes or transition metal catalysis to open the four-membered ring. For instance, photoredox catalysis can enable ring-opening of benzocyclobutylamines to form benzyl radical iminium ions, which can then participate in cycloaddition reactions nih.gov. Similarly, the reaction of bicyclo[1.1.0]butanes, which are highly strained, can be used to generate N-substituted cyclobutylamines through strain-release amination wikipedia.orgacs.org. These principles suggest that under appropriate energetic conditions (e.g., photochemical or thermal), the cyclobutyl ring could participate in intramolecular rearrangements or intermolecular additions.

Functionalization and Derivatization of the Cyclobutyl Group

Direct functionalization of the C-H bonds on the cyclobutyl ring is a modern synthetic challenge. Recent advances have demonstrated that directed C-H activation can be a powerful tool for modifying such moieties. For example, palladium-catalyzed enantioselective C(sp³)–H arylation has been successfully applied to aminomethyl-cyclobutanes, where a directing group guides the catalyst to functionalize a specific C-H bond chemrxiv.orgcalstate.edu. Furthermore, enzymatic methods using engineered P450 enzymes have shown high regio- and stereoselectivity in the hydroxylation of cyclobutylamine derivatives at chemically unactivated sites nih.gov. These cutting-edge methods open the possibility of selectively introducing new functional groups onto the cyclobutyl ring of this compound, creating complex, three-dimensional structures.

Investigation of Reaction Kinetics and Thermodynamics

Kinetic studies on the reactions of various substituted anilines often show a dependence on these electronic effects, which can be quantified using the Hammett equation rsc.orgresearchgate.net. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through substituent constants (σ) and a reaction constant (ρ).

The N-cyclobutylamino group is a strong electron-donating group, which would significantly increase the rate of electrophilic aromatic substitution (negative ρ value) and enhance the nucleophilicity of the nitrogen.

The methyl group is weakly electron-donating, further contributing to the activation of the ring.

The fluoro group is electron-withdrawing by induction, which would generally decrease the reaction rate for processes sensitive to electron density on the ring.

Thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) of activation, have been calculated for various aniline reactions. Generally, reactions involving anilines show negative entropy of activation, indicating a more ordered transition state. The specific values for this compound would be a composite of these electronic and steric influences.

Stereochemical Control and Regioselectivity in Derived Transformations

Regioselectivity , as discussed in section 4.1, is primarily controlled by the powerful ortho-, para-directing N-cyclobutylamino group, leading to preferential substitution at the C4 position of the aromatic ring.

Stereochemical control becomes a critical aspect in transformations that introduce new chiral centers. The cyclobutyl ring itself is achiral, but functionalization can create stereocenters.

Functionalization of the Cyclobutyl Ring: If a reaction, such as enzymatic hydroxylation or directed C-H arylation, occurs on the cyclobutyl ring, new stereocenters can be formed chemrxiv.orgnih.gov. The stereochemical outcome (i.e., the diastereomeric or enantiomeric ratio) would depend heavily on the catalyst or reagent used. For example, chiral ligands in transition metal catalysis or the chiral pocket of an enzyme can induce high levels of stereoselectivity chemrxiv.orgnih.gov.

Reactions Involving Ring Contraction/Expansion: Stereospecific reactions, such as the ring contraction of pyrrolidines to form cyclobutanes, have been shown to proceed with high fidelity, transferring the stereochemical information from the starting material to the product nih.gov. This suggests that transformations involving the formation or modification of the cyclobutyl ring can be controlled stereochemically.

The development of stereoselective methods is crucial for synthesizing specific isomers of complex molecules derived from this compound.

Computational and Theoretical Studies on N Cyclobutyl 3 Fluoro 2 Methylaniline

Electronic Structure and Bonding Analysis via Quantum Chemical Methods

Quantum chemical methods are fundamental to elucidating the electronic landscape of a molecule. These approaches provide a detailed picture of electron distribution, molecular orbital energies, and the nature of chemical bonds, all of which govern the molecule's reactivity and physical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For N-cyclobutyl-3-fluoro-2-methylaniline, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can offer significant insights.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. In this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The presence of the electron-withdrawing fluorine atom and the methyl group will modulate the energy and distribution of these frontier orbitals.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. The substitution pattern on the aniline ring—the ortho-methyl group and the meta-fluoro group—will influence this energy gap.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information is crucial for understanding the molecule's polarity and its potential for electrostatic interactions. The electronegative fluorine atom will exhibit a significant negative partial charge, while the nitrogen and the aromatic carbons will also have distinct charge distributions influenced by the interplay of inductive and resonance effects of the substituents.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These are representative values based on studies of similar molecules and are for illustrative purposes.)

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

While DFT is a powerful tool, post-Hartree-Fock methods offer a more rigorous treatment of electron correlation, which is the interaction between electrons that is not fully accounted for in mean-field theories like Hartree-Fock. wikipedia.orgnumberanalytics.com Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate electronic energies and properties, albeit at a higher computational expense. wikipedia.orgnumberanalytics.com

For this compound, post-Hartree-Fock calculations can be employed to refine the understanding of its electronic structure, particularly for properties that are sensitive to electron correlation effects. These methods are especially valuable for benchmarking the results obtained from DFT calculations and for studying excited states and reaction mechanisms where a more accurate description of electron correlation is paramount.

Conformational Landscape and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. The rotation around the C-N bond and the puckering of the cyclobutyl ring give rise to a complex conformational landscape.

Conformational analysis, typically performed by systematically rotating dihedral angles and calculating the corresponding energies, can identify the most stable conformers and the energy barriers between them. For this compound, the orientation of the cyclobutyl group relative to the aniline ring is a key conformational feature. Steric hindrance between the cyclobutyl group and the ortho-methyl group will likely influence the preferred rotational conformers.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. youtube.com By simulating the motion of atoms and molecules, MD can explore the conformational space and reveal how the molecule transitions between different conformations at a given temperature. youtube.com For this compound, MD simulations can elucidate the flexibility of the cyclobutyl ring and the dynamics of the N-cyclobutyl bond rotation, providing insights into its behavior in different environments, such as in solution. nih.gov

Intermolecular Interactions and Noncovalent Bonding Characterization

Noncovalent interactions play a crucial role in determining the condensed-phase properties of molecules, including their crystal packing and interactions with biological targets. nih.gov For this compound, several types of noncovalent interactions are of interest.

The presence of the N-H group allows for the formation of hydrogen bonds, where the nitrogen atom can act as a hydrogen bond acceptor and the hydrogen atom as a donor. The fluorine atom, being highly electronegative, can also participate in weaker hydrogen bonds (C-H...F) and other electrostatic interactions. nih.gov The aromatic ring can engage in π-stacking and π-π interactions.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to characterize and visualize these weak interactions. These methods can identify bond critical points and analyze the electron density to quantify the strength and nature of noncovalent contacts. Studies on fluorinated aromatic compounds have shown that fluorine can significantly influence the nature and directionality of these interactions. illinois.edu

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application.

Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT, it is possible to calculate the NMR chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei with reasonable accuracy. jmaterenvironsci.comresearchgate.netnih.govrsc.org For this compound, these calculations can predict the chemical shifts for each unique atom in the molecule. The predicted spectra can then be compared with experimental data to confirm the structure.

The accuracy of predicted NMR chemical shifts is sensitive to the chosen computational method, basis set, and the treatment of solvent effects. nrel.gov Empirical scaling factors are often applied to the calculated values to improve agreement with experimental data.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for the Aromatic Ring of a Substituted Aniline (Note: These are representative values based on studies of similar molecules and are for illustrative purposes.)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (C-N)145.2144.8
C2 (C-CH₃)128.5128.1
C3 (C-F)162.1 (JCF = 245 Hz)161.8 (JCF = 244 Hz)
C4115.8115.5
C5129.7129.3
C6120.4120.0

Comparative Studies of Fluorine's Impact on Molecular Properties and Reactivity

The introduction of a fluorine atom into an organic molecule can have profound effects on its physical, chemical, and biological properties. nih.gov Computational studies are well-suited to systematically investigate these effects by comparing the properties of this compound with its non-fluorinated analog, N-cyclobutyl-2-methylaniline.

Such comparative studies can quantify the influence of the fluorine atom on:

Electronic Properties: The strong electron-withdrawing nature of fluorine will lower the energy of the molecular orbitals and alter the charge distribution on the aromatic ring. This can impact the molecule's nucleophilicity and electrophilicity.

Acidity/Basicity: The fluorine atom is expected to decrease the basicity of the aniline nitrogen due to its inductive electron withdrawal.

Intermolecular Interactions: Fluorine can participate in unique noncovalent interactions, such as C-F...H hydrogen bonds and halogen bonds, which can influence crystal packing and binding to other molecules. nih.govillinois.edu

Reactivity: The altered electronic properties will affect the molecule's reactivity in chemical reactions. For example, the sites of electrophilic aromatic substitution may be different in the fluorinated versus the non-fluorinated compound.

By systematically comparing the computed properties of these two molecules, a deeper understanding of the role of fluorine in modulating the characteristics of this compound can be achieved.

Design and Synthesis of N Cyclobutyl 3 Fluoro 2 Methylaniline Derivatives and Analogues for Targeted Research

Systematic Modification of the Aromatic Ring

The aromatic core of N-cyclobutyl-3-fluoro-2-methylaniline is a prime target for structural modification to explore structure-activity relationships. Changes in the position and nature of substituents can significantly impact the molecule's electronic properties and spatial arrangement.

Positional Isomers of Fluorine and Methyl Substituents

The deliberate synthesis of positional isomers allows for a systematic investigation of how substituent placement affects molecular properties. A notable example is the synthesis of N-cyclobutyl-3-fluoro-4-methylaniline, an isomer of the parent compound. The synthesis of this derivative follows similar N-alkylation or reductive amination pathways, starting from the corresponding 3-fluoro-4-methylaniline precursor fluorochem.co.ukchemicalregister.comnih.gov. The differing placement of the methyl group from the ortho to the para position relative to the amino group can influence the molecule's dipole moment, lipophilicity, and metabolic stability.

Table 1: Comparison of Positional Isomers

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound 1247435-29-5 C₁₁H₁₄FN 179.23

Introduction of Varied Halogen and Alkyl Substituents

To further explore the chemical space, researchers introduce a variety of halogen and alkyl groups onto the aromatic ring. For instance, the synthesis of derivatives with additional halogen atoms, such as chlorine or bromine, or different alkyl groups, like ethyl or propyl, can be achieved by starting with appropriately substituted anilines. For example, a compound like 4-bromo-3-fluoro-2-methylaniline can serve as a precursor to introduce a bromo substituent nih.gov. The synthesis of such precursors may involve multi-step sequences, including nitration, reduction, and halogenation reactions, before the final N-cyclobutylation step. A patent describes the synthesis of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride, showcasing a more complex substitution pattern on the aniline (B41778) ring google.com.

Structural Variations at the Aniline Nitrogen

Modification of the substituent attached to the aniline nitrogen is a critical strategy for modulating the compound's properties. These changes can range from simple alkyl and aryl analogues to the introduction of groups that significantly alter the electronic environment of the nitrogen atom.

Exploration of N-Substituted Alkyl and Aryl Analogues

Replacing the cyclobutyl group with other alkyl or aryl moieties can lead to the discovery of analogues with altered steric and electronic profiles. For instance, the synthesis of N-methyl-3-fluoro-2-methylaniline can be achieved through the N-methylation of 3-fluoro-2-methylaniline chemicalbook.com. Similarly, other N-alkyl analogues can be prepared using corresponding alkyl halides or through reductive amination with different aldehydes or ketones. The synthesis of N-aryl derivatives typically involves cross-coupling reactions, such as the Buchwald-Hartwig amination, between a fluoro-methylaniline and an aryl halide.

Functionalization with Electron-Withdrawing or Donating Groups

Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) directly onto the aniline nitrogen can profoundly influence the basicity and nucleophilicity of the nitrogen atom. While specific examples for this compound are not prevalent in the searched literature, general principles of amine functionalization apply. For example, acylation of the nitrogen with an acyl chloride would introduce an electron-withdrawing amide functionality. Conversely, the introduction of an electron-donating group could be more synthetically challenging but might be achieved through multi-step sequences. The electronic effects of N-substituents on the properties of aniline derivatives are a subject of ongoing research researchgate.netresearchgate.net.

Diversification of the Cyclobutyl Ring System

The cyclobutyl ring itself offers opportunities for structural diversification to create novel analogues with unique three-dimensional shapes and properties. This can involve the introduction of substituents on the ring or a complete ring-opening and functionalization.

Recent advances in synthetic methodology have provided tools for the functionalization of cyclobutane rings. For example, visible-light photoredox catalysis has been employed for the intermolecular [4+2] cycloaddition of benzocyclobutylamines with vinylketones, leading to highly functionalized cyclohexylamine derivatives nih.gov. This suggests that the N-cyclobutyl-anilino scaffold could potentially undergo similar transformations. Furthermore, strategies for the stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones are being developed, which could be applied to modify the cyclobutyl moiety in the target compounds mdpi.comresearchgate.net. The synthesis of functionalized cyclobutanes from bicyclobutanes also presents a potential route to novel derivatives researchgate.net. These methods open up avenues for creating derivatives with substituents such as hydroxyl or amino groups on the cyclobutyl ring, thereby introducing new functional handles and altering the molecule's polarity and hydrogen bonding capabilities.

Analogues with Different Cycloalkyl Moieties (e.g., Cyclopropyl, Cyclopentyl)

The synthesis of N-cycloalkylaniline derivatives often employs well-established methodologies such as reductive amination and transition metal-catalyzed cross-coupling reactions. These approaches offer versatility in introducing various cycloalkyl groups onto the 3-fluoro-2-methylaniline scaffold.

Reductive Amination: A primary route to N-cycloalkylanilines involves the reaction of 3-fluoro-2-methylaniline with a corresponding cycloalkanone (cyclobutanone, cyclopropanone, or cyclopentanone) in the presence of a reducing agent. This one-pot procedure typically proceeds through the formation of an intermediate enamine or imine, which is then reduced to the desired secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride. The choice of reducing agent and reaction conditions can be optimized to achieve high yields and purity.

Below is a representative table of N-cycloalkyl-3-fluoro-2-methylaniline analogues that can be synthesized using these methods.

Compound NameCycloalkyl MoietyCAS NumberMolecular Formula
This compoundCyclobutyl1247435-29-5C₁₁H₁₄FN
N-cyclopropyl-3-fluoro-2-methylanilineCyclopropyl1250627-21-4C₁₀H₁₂FN
N-cyclopentyl-3-fluoro-2-methylanilineCyclopentylNot readily availableC₁₂H₁₆FN

Substituted and Fused Cyclobutyl Architectures

To further explore the structure-activity relationships, researchers often require analogues with more complex cyclobutyl architectures, including those with substituents on the ring or fused to other cyclic systems.

Substituted Cyclobutyl Analogues: The synthesis of N-(substituted cyclobutyl)-3-fluoro-2-methylanilines can be achieved by utilizing appropriately functionalized cyclobutanone precursors in reductive amination reactions. For instance, the synthesis of 1,3-disubstituted cyclobutanes has been a subject of interest, and these scaffolds can be incorporated to probe the effects of stereochemistry and substitution patterns on the properties of the final molecule.

Fused Cyclobutyl Architectures: The incorporation of fused cyclobutyl systems, such as in benzocyclobutene or spirocyclic structures, can impart significant conformational rigidity and introduce unique three-dimensional shapes.

Benzocyclobutene Analogues: The synthesis of N-(benzocyclobuten-1-yl)-3-fluoro-2-methylaniline would introduce a planar, fused aromatic ring system. Synthetic strategies towards functionalized benzocyclobutenes often involve intramolecular cyclization reactions.

Spirocyclic Analogues: Spirocyclic systems, where the cyclobutane ring is part of a spiro junction, offer a way to introduce a non-planar, rigid scaffold. For example, the synthesis of aniline derivatives containing a spiro[3.3]heptane moiety has been reported and could be adapted for the synthesis of analogues of this compound. These complex structures are valuable for exploring novel chemical spaces in drug discovery and materials science.

Synthesis of Deuterium-Labeled this compound Analogues for Mechanistic Studies

Isotopically labeled compounds, particularly those containing deuterium (²H), are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. The synthesis of deuterium-labeled this compound analogues can be approached in several ways.

One common strategy is to use a deuterated starting material. For instance, reductive amination of 3-fluoro-2-methylaniline with commercially available deuterated cyclobutanone (e.g., cyclobutanone-d4) would introduce deuterium atoms onto the cyclobutyl ring.

Alternatively, hydrogen-deuterium exchange (H/D exchange) reactions can be employed to introduce deuterium into the molecule at specific positions. This can often be achieved using a suitable deuterium source, such as D₂O, in the presence of a catalyst. The position of deuteration can be controlled by the reaction conditions and the directing effects of functional groups within the molecule. Such studies can provide insights into the kinetic isotope effect of reactions involving the labeled positions, helping to determine the rate-determining step of a reaction mechanism.

Rational Design Principles for Modulating Reactivity and Selectivity

The rational design of this compound derivatives to modulate their reactivity and selectivity is guided by a deep understanding of steric and electronic effects.

Electronic Effects: The electronic nature of the aniline ring is significantly influenced by the fluorine and methyl substituents. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect, which can decrease the nucleophilicity of the aniline nitrogen. Conversely, the methyl group is weakly electron-donating. The interplay of these electronic effects can be fine-tuned by introducing additional substituents on the aromatic ring to modulate the reactivity of the molecule in, for example, electrophilic aromatic substitution reactions or in its interactions with biological targets.

Steric Effects: The cyclobutyl group, while relatively small, imposes a degree of steric hindrance around the nitrogen atom. This steric bulk can influence the selectivity of reactions at the nitrogen or at adjacent positions on the aromatic ring. Varying the size of the cycloalkyl group (from cyclopropyl to cyclopentyl) or introducing substituents on the cyclobutyl ring allows for a systematic investigation of how steric hindrance affects reaction outcomes and molecular recognition processes. For instance, in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the steric profile of the amine is a critical factor in determining the efficiency and selectivity of the C-N bond formation. Computational studies can be employed to predict the impact of these steric and electronic modifications on the molecule's conformation and reactivity, aiding in the rational design of new analogues with desired properties.

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